![molecular formula C18H17FN4OS B5089888 1-(4-fluorobenzyl)-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089888.png)
1-(4-fluorobenzyl)-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide, also known as compound 1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazole family and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide 1 is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, a process that is essential for cell division. This inhibition leads to the disruption of the microtubule network and ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound 1 has been shown to exhibit other biochemical and physiological effects. Studies have shown that it has anti-inflammatory and analgesic properties and can inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase. It has also been shown to exhibit antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-fluorobenzyl)-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide 1 in laboratory experiments is its potent antitumor activity, which makes it a promising candidate for use in cancer research. However, one of the limitations of using this this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-fluorobenzyl)-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide 1. One area of research is the development of more potent derivatives of this this compound that exhibit greater antitumor activity and lower toxicity. Another area of research is the investigation of the mechanism of action of this compound 1 and the development of drugs that target this mechanism. Finally, there is a need for further research on the potential applications of this compound 1 in other areas of scientific research, such as inflammation and infectious diseases.
Conclusion:
In conclusion, this compound 1 is a promising chemical this compound that has gained significant attention in recent years due to its potential applications in scientific research. It exhibits potent antitumor activity and has been shown to exhibit other biochemical and physiological effects. While there are limitations to its use in laboratory experiments, there are several future directions for research on this this compound that may lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of 1-(4-fluorobenzyl)-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide 1 involves a multistep process that starts with the reaction of 4-fluorobenzyl bromide with sodium azide to form 4-fluorobenzyl azide. The resulting this compound is then reacted with 3-(methylthio)benzyl chloride in the presence of copper(I) iodide to form 1-(4-fluorobenzyl)-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole. The final step involves the reaction of the triazole this compound with 4-isocyanato-4-methylpentan-2-one to form the desired this compound 1.
Scientific Research Applications
Compound 1 has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(4-fluorobenzyl)-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide 1 exhibits potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[(3-methylsulfanylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-25-16-4-2-3-14(9-16)10-20-18(24)17-12-23(22-21-17)11-13-5-7-15(19)8-6-13/h2-9,12H,10-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBNDVLMIWQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)butanamide](/img/structure/B5089808.png)
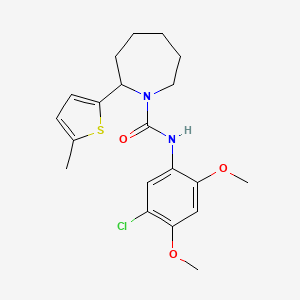
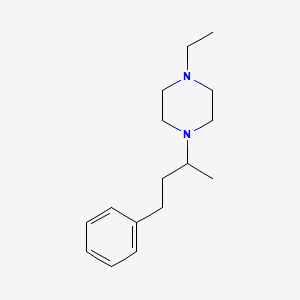
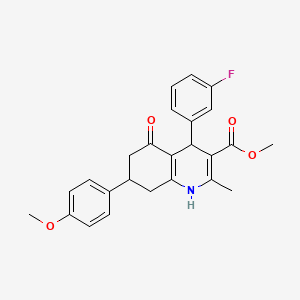
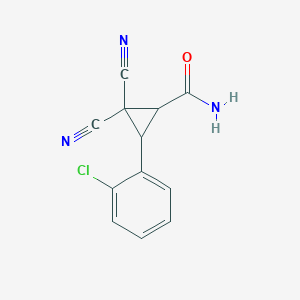
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
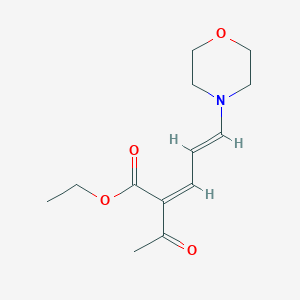
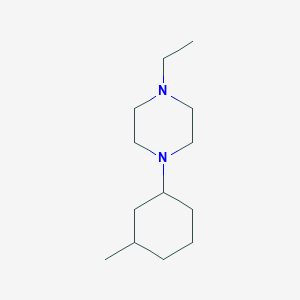
![N-ethyl-2-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-benzimidazole-6-carboxamide](/img/structure/B5089884.png)

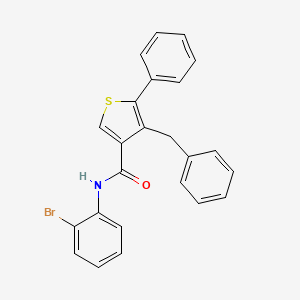
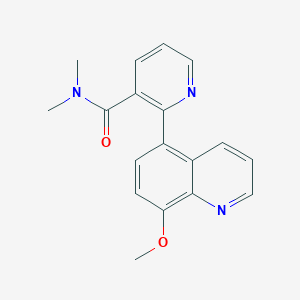
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5089918.png)
